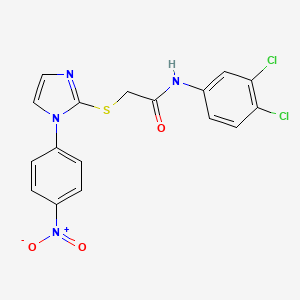
N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H12Cl2N4O3S and its molecular weight is 423.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C15H13Cl2N3O2S
- Molecular Weight : 364.25 g/mol
The structure features a dichlorophenyl group and a nitrophenyl imidazole moiety, which are known to contribute to its biological activities.
Research indicates that compounds with similar structures often exert their biological effects through multiple mechanisms, including:
- Cytotoxicity : Inducing apoptosis in cancer cells.
- Inhibition of Cell Proliferation : Preventing the growth of various cancer cell lines.
- Modulation of Enzymatic Activity : Interacting with specific enzymes involved in cancer progression.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of compounds related to this compound. For instance:
- Alam et al. (2011) reported that related thiadiazole derivatives exhibited significant suppressive activity against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The most active compound showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Dawood et al. (2013) synthesized pyrazole-based thiadiazoles and found moderate-to-high anticancer activity against HepG2, MCF-7, and A549 cell lines, with some compounds exhibiting IC50 values as low as 8.107 μM .
- Rezaei et al. (2017) demonstrated that derivatives containing a 4-nitrobenzoyl moiety showed promising anticancer activity with IC50 values ranging from 23.83 to 27.21 μM against MCF-7 and HT-29 cell lines .
Data Table: Anticancer Activity Summary
| Compound Name | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | SK-MEL-2 | 4.27 | |
| Compound B | HepG2 | 8.107 | |
| Compound C | MCF-7 | 23.83 |
Case Studies
A detailed examination of specific case studies highlights the effectiveness of this compound in inducing apoptosis in cancer cells:
- Study on Apoptosis Induction : Research indicated that compounds with similar structures activated caspases involved in apoptosis pathways, suggesting that this compound may also induce apoptosis through caspase activation .
- Cytotoxicity Assessment : A series of experiments using MTT assays demonstrated that this compound effectively inhibited cell viability in various cancer types, reinforcing its potential as an anticancer agent .
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O3S/c18-14-6-1-11(9-15(14)19)21-16(24)10-27-17-20-7-8-22(17)12-2-4-13(5-3-12)23(25)26/h1-9H,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTHFTAUKBOEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














